1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group at position 4 and an oxo group at position 1, making it a unique derivative of pyrimidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenyl-3,4-dihydropyrimidin-2(1H)-one with an oxidizing agent to introduce the oxo group at position 1. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,4-dioxo derivatives, while reduction can produce 1-hydroxy-4-phenyl derivatives .
Scientific Research Applications
1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo and phenyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds like thymine, cytosine, and uracil share the pyrimidine core but differ in functional groups.
Oxazole Derivatives: These compounds have a similar structure but contain an oxygen atom in the ring.
Benzimidazole Derivatives: These compounds have a fused benzene and imidazole ring, offering different biological activities
Uniqueness: 1-Oxo-4-phenyl-1lambda~5~-pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxo group and a phenyl ring makes it a versatile compound for various applications .
Properties
CAS No. |
88070-45-5 |
---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-oxido-4-phenylpyrimidin-1-ium-5-ol |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-12(14)7-11-10(9)8-4-2-1-3-5-8/h1-7,13H |
InChI Key |
AKPVYPUCEJKEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=[N+](C=C2O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.